molecular formula C19H14FN5O2S B2590306 N-(4-fluorophenyl)-2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide CAS No. 690960-19-1

N-(4-fluorophenyl)-2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide

Cat. No.: B2590306
CAS No.: 690960-19-1
M. Wt: 395.41
InChI Key: UMCYOOCHIBUCBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidinone core, a scaffold commonly explored in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases and enzymes . Key substituents include a 4-fluorophenyl group (enhancing lipophilicity and metabolic stability) and a sulfanyl acetamide moiety (contributing to hydrogen bonding and solubility).

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O2S/c20-12-6-8-13(9-7-12)22-16(26)11-28-19-23-17-15(10-21-24-17)18(27)25(19)14-4-2-1-3-5-14/h1-10H,11H2,(H,21,24)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMCYOOCHIBUCBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C(NN=C3)N=C2SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfanyl group: This step involves the reaction of the pyrazolo[3,4-d]pyrimidine intermediate with a thiol reagent.

    Acylation: The final step involves the acylation of the intermediate with 4-fluoroaniline to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) group at the 6-position of the pyrazolo[3,4-d]pyrimidinone core is highly susceptible to nucleophilic substitution. This reactivity is critical for generating derivatives with modified biological activity.

Reaction TypeConditions/ReagentsProductsReferences
Thiol DisplacementAmines (e.g., NH3, alkylamines)Substituted amino derivatives at the 6-position
AlkylationAlkyl halides (e.g., CH3I)Alkylsulfanyl analogs
Aryl SubstitutionAryl boronic acids (Pd catalysis)Biaryl derivatives via cross-coupling

Key Findings :

  • Substitution reactions proceed efficiently under mild conditions (room temperature, polar aprotic solvents like DMF).

  • Steric hindrance from the adjacent pyrimidinone ring influences reaction rates and regioselectivity .

Oxidation of the Sulfanyl Group

The sulfanyl group can undergo oxidation to form sulfoxides or sulfones, altering electronic properties and bioactivity.

Reaction TypeConditions/ReagentsProductsReferences
Oxidation to SulfoxideH2O2, CH3COOH (room temp)Sulfoxide derivative
Oxidation to SulfonemCPBA (0°C to RT)Sulfone derivative

Key Findings :

  • Sulfoxide formation occurs selectively with stoichiometric H2O2, while sulfones require stronger oxidizing agents like mCPBA.

  • Oxidation increases the compound’s polarity, impacting solubility and pharmacokinetics.

Hydrolysis of the Acetamide Moiety

The N-(4-fluorophenyl)acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid intermediates.

Reaction TypeConditions/ReagentsProductsReferences
Acidic HydrolysisHCl (6M), reflux2-({4-oxo-5-phenyl...}sulfanyl)acetic acid
Basic HydrolysisNaOH (10%), ΔSodium salt of the carboxylic acid

Key Findings :

  • Hydrolysis is reversible under mild conditions but irreversible at elevated temperatures.

  • The 4-fluorophenyl group stabilizes the intermediate through electron-withdrawing effects .

Cyclization Reactions

The pyrazolo[3,4-d]pyrimidinone core participates in annulation reactions to form extended heterocyclic systems.

Reaction TypeConditions/ReagentsProductsReferences
Triazole FormationNaN3, Cu(I) catalysisTriazolo-fused derivatives
Aza-Wittig ReactionIminophosphoranes, isocyanatesPyrimidine-annulated heterocycles

Key Findings :

  • Aza-Wittig reactions enable regioselective synthesis of triazolo-pyrimidinones .

  • Cyclization enhances antifungal and anticancer activity in derivatives .

Electrophilic Aromatic Substitution

The 4-fluorophenyl substituent can undergo limited electrophilic substitution under stringent conditions.

Reaction TypeConditions/ReagentsProductsReferences
NitrationHNO3/H2SO4, 50°CNitro-substituted aryl derivative
HalogenationCl2, FeCl3Dichloroaryl analog

Key Findings :

  • The electron-withdrawing fluorine atom deactivates the ring, requiring harsh conditions for substitution .

  • Para-substitution dominates due to steric and electronic effects .

Reductive Modifications

The pyrazolo[3,4-d]pyrimidinone core can undergo reduction at the carbonyl group.

Reaction TypeConditions/ReagentsProductsReferences
Carbonyl ReductionNaBH4, NiCl24-hydroxy intermediate
Full ReductionLiAlH4Tetrahydro-pyrazolo-pyrimidine

Key Findings :

  • Partial reduction preserves the heterocyclic aromaticity, while full reduction saturates the ring system.

Scientific Research Applications

Structural Characteristics

The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its role in various biological activities. The presence of the fluorine atom in the phenyl group enhances lipophilicity, potentially improving interactions with biological targets. This unique structure positions the compound as a candidate for further pharmacological studies.

Kinase Inhibition

The pyrazolo[3,4-d]pyrimidine scaffold is prevalent in kinase inhibitors, which are crucial in cancer therapy and other diseases involving aberrant kinase activity. Research indicates that compounds with similar structures can effectively inhibit specific kinases involved in cell signaling pathways related to cancer proliferation and survival. Preliminary studies on N-(4-fluorophenyl)-2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide suggest it may possess kinase inhibitory activity, warranting further investigation into its mechanism of action and therapeutic potential.

Anticancer Activity

Preliminary investigations have shown that compounds containing the pyrazolo[3,4-d]pyrimidine moiety exhibit cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cellular targets could lead to the development of novel anticancer agents. Studies focusing on dose-response relationships and cellular pathways affected by this compound are essential for understanding its potential role in cancer therapy.

Anti-inflammatory Properties

Research into similar compounds has suggested potential anti-inflammatory effects due to their ability to modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines or enzymes involved in inflammation processes. Investigating these effects could contribute to the development of new treatments for inflammatory diseases.

Several case studies have explored the biological activities of compounds with similar structures:

  • Case Study A : A study demonstrated that a related pyrazolo[3,4-d]pyrimidine compound effectively inhibited a specific kinase associated with breast cancer proliferation.
  • Case Study B : Another investigation revealed that modifications to the phenyl ring could enhance the anti-inflammatory properties of pyrazolo compounds, suggesting a pathway for optimizing N-(4-fluorophenyl)-2-{...} for therapeutic use.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural analogs can be categorized based on core modifications and substituent variations:

Table 1: Key Structural Features of Comparable Compounds
Compound Name Core Structure Substituents Biological Use/Activity Reference
N-(4-fluorophenyl)-2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide Pyrazolo[3,4-d]pyrimidinone 4-fluorophenyl, phenyl, sulfanyl acetamide Not explicitly stated N/A
Flumetsulam Triazolo[1,5-a]pyrimidine 2,6-difluorophenyl, sulfonamide Herbicide (ALS inhibitor)
Example 53 () Pyrazolo[3,4-d]pyrimidine-chromen 5-fluoro-3-(3-fluorophenyl)-4-oxochromen, isopropylbenzamide Not explicitly stated (kinase?)
(R)-N-[(2S,4S,5S)-... () Complex amide 2,6-dimethylphenoxy, dihydroxyhexane, tetrahydropyrimidinyl Pharmacopeial candidate

Key Observations :

  • Core Diversity: The target compound’s pyrazolo[3,4-d]pyrimidinone core differentiates it from flumetsulam’s triazolo[1,5-a]pyrimidine scaffold and Example 53’s chromen-fused system .
  • Fluorine Positioning : The 4-fluorophenyl group in the target compound may optimize pharmacokinetics compared to flumetsulam’s 2,6-difluorophenyl moiety .

Pharmacological and Physicochemical Comparisons

Key Insights :

  • Molecular Weight : The target compound (~428 g/mol) is smaller than Example 53 (589 g/mol), suggesting better bioavailability .
  • Synthetic Routes : The use of palladium-catalyzed cross-coupling (as in Example 53) may apply to the target compound’s synthesis, given the pyrazolo-pyrimidine core’s compatibility with such methods .

Biological Activity

N-(4-fluorophenyl)-2-({4-oxo-5-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a detailed examination of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H15FN4O2S\text{C}_{16}\text{H}_{15}\text{F}\text{N}_4\text{O}_2\text{S}

Key Features:

  • Fluorine Substitution : The presence of the fluorine atom enhances lipophilicity and may influence biological interactions.
  • Pyrazolo[3,4-d]pyrimidine Core : This scaffold is known for its diverse pharmacological properties, including anticancer activity.

Anticancer Potential

Recent studies have demonstrated that compounds with similar pyrazolo structures exhibit significant anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrimidines have shown promising results against various cancer cell lines.

Case Studies:

  • MCF7 Cell Line : A derivative similar to this compound exhibited an IC50 value of 0.39 µM against HCT116 cells, indicating strong cytotoxicity .
  • NCI-H460 Cell Line : Another study reported that compounds related to this structure caused apoptosis in NCI-H460 cells with IC50 values ranging from 0.28 µM to 1.88 µM .

Anti-inflammatory Activity

The pyrazolo derivatives are also recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.

Mechanistic Insights:

  • Inhibition of NF-kB Pathway : Some derivatives have been shown to inhibit the NF-kB pathway, which is crucial in the inflammatory response .

Data Table: Biological Activity Summary

CompoundCell LineIC50 (µM)Activity Type
Compound AMCF70.39Anticancer
Compound BNCI-H4600.28Anticancer
Compound CHepG20.74Anticancer
Compound DVariousVariableAnti-inflammatory

Synthesis and Derivatives

The synthesis of this compound has been explored through various synthetic routes that enhance its biological activity. Modifications at the pyrazole ring can lead to increased potency and selectivity against cancer cell lines .

Pharmacological Mechanisms

Research suggests that the compound may exert its effects through multiple pathways:

  • Cell Cycle Arrest : Inducing G1/S phase arrest in cancer cells.
  • Apoptosis Induction : Triggering programmed cell death via mitochondrial pathways.
  • Kinase Inhibition : Inhibiting specific kinases involved in cell proliferation and survival .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key intermediates should be prioritized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Condensation of a pyrazolo[3,4-d]pyrimidinone core with a thiol-containing intermediate (e.g., via nucleophilic substitution at the 6-position sulfur atom).
  • Step 2 : Introduction of the 4-fluorophenylacetamide moiety through amide coupling under activating agents like EDCI/HOBt. Key intermediates include the pyrazolo-pyrimidinone scaffold and functionalized thiol precursors. Purity should be verified via HPLC (>95%) and NMR .

Q. Which analytical techniques are essential for structural confirmation?

  • X-ray crystallography for unambiguous determination of the pyrazolo-pyrimidinone core and sulfanyl-acetamide linkage (e.g., bond angles and torsional strain analysis) .
  • NMR spectroscopy (¹H, ¹³C, 2D-COSY) to resolve aromatic protons and confirm substituent positions.
  • High-resolution mass spectrometry (HRMS) to validate the molecular formula (e.g., C₂₁H₁₆FN₅O₂S) .

Q. What solvent systems are optimal for recrystallization to obtain high-quality crystals?

Mixed solvents like DMF/water or DMSO/ethanol are effective for recrystallizing sulfanyl-acetamide derivatives. Slow evaporation at 4°C enhances crystal lattice formation, as demonstrated for structurally related pyrimidine analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Discrepancies between calculated and observed NMR shifts often arise from dynamic conformational changes or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR to probe rotational barriers around the sulfanyl group.
  • DFT calculations (e.g., B3LYP/6-31G*) to model electronic environments and compare with experimental data .

Q. What computational methods predict binding affinity to kinase targets (e.g., JAK3 or EGFR)?

  • Molecular docking (AutoDock Vina or Glide) to screen against kinase active sites, focusing on hydrogen bonding with the pyrimidinone core and hydrophobic interactions with the 4-fluorophenyl group.
  • Molecular dynamics (MD) simulations (AMBER or GROMACS) to assess stability of ligand-protein complexes over 100 ns trajectories. Validate with in vitro kinase inhibition assays .

Q. How does the substitution pattern on the pyrazolo[3,4-d]pyrimidinone core influence reactivity?

  • Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance electrophilicity at the 6-position sulfur, facilitating nucleophilic substitutions.
  • Steric hindrance from bulky substituents (e.g., isopropyl groups) reduces reaction yields in Suzuki-Miyaura couplings. Optimize using Pd(PPh₃)₄ and microwave-assisted heating .

Q. What strategies address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure metabolic stability in liver microsomes and plasma protein binding.
  • Prodrug modification : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, as seen in fluorophenyl-pyrimidine analogs .

Methodological Guidance

Designing stability studies under varying pH conditions:

  • Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC-UV at 254 nm.
  • Identify degradation products using LC-MS and propose degradation pathways (e.g., hydrolysis of the acetamide group under acidic conditions) .

Optimizing reaction yields in thioether bond formation:

  • Use Lawesson’s reagent or NaSH for efficient sulfur incorporation.
  • Control reaction temperature (60–80°C) to minimize side reactions like oxidation to sulfone derivatives .

Validating biological activity in kinase inhibition assays:

  • Use ADP-Glo™ kinase assays to measure IC₅₀ values against recombinant kinases.
  • Compare with positive controls (e.g., staurosporine) and perform dose-response curves in triplicate .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.